1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide
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Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N4O2S and its molecular weight is 380.77. The purity is usually 95%.
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Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15ClF3N3O2S
- Molecular Weight : 397.84 g/mol
- CAS Number : 321433-65-2
The compound features a pyrrole ring, a sulfonamide group, and a trifluoromethyl-substituted pyridine moiety, which contribute to its biological activity.
This compound primarily acts as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing critical roles in signal transduction and cellular regulation. By inhibiting specific kinases, this compound can alter pathways involved in cell proliferation and survival.
Key Kinase Targets
Research has indicated that this compound exhibits selective inhibition against several kinases, particularly those involved in cancer pathways. For example:
- Akt Kinase : The compound shows promising inhibitory activity against the Akt family of kinases, which are frequently upregulated in various cancers.
Biological Activity Data
The following table summarizes the biological activity data for the compound across different assays:
Assay Type | Target/Cell Line | IC50 (nM) | Comments |
---|---|---|---|
Kinase Inhibition | Akt1 | 61 | Selective inhibition compared to GSK2141795 (18 nM) |
Antiproliferative Activity | HCT116 | 7.76 | Significant reduction in cell viability |
Antiproliferative Activity | OVCAR-8 | 9.76 | Effective against ovarian cancer cell line |
Phosphorylation Inhibition | GSK3β | Not specified | Reduced phosphorylation levels observed |
Case Studies
Several studies have explored the effects of this compound in vitro and in vivo:
-
In Vitro Studies :
- A study evaluated the compound's effects on PC-3 prostate cancer cells, where it was found to decrease phosphorylation of GSK3β significantly, indicating effective modulation of the Akt signaling pathway .
- Another investigation demonstrated that treatment with this compound led to reduced levels of p-PRAS40 in LNCaP cells, further confirming its role as an Akt inhibitor .
- In Vivo Studies :
Properties
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S/c1-20(2)8-19-24(22,23)11-4-3-5-21(11)12-10(14)6-9(7-18-12)13(15,16)17/h3-8H,1-2H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZZAJMTKIWKH-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.